molecular formula C9H13Br2NS B11767543 2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide CAS No. 915402-14-1

2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide

Cat. No.: B11767543
CAS No.: 915402-14-1
M. Wt: 327.08 g/mol
InChI Key: REZWOBZALVJCOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide is a chemical compound that features a brominated thiophene ring attached to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide typically involves the bromination of thiophene followed by coupling with piperidine. One common method involves the use of 5-bromo-2-thiophenecarboxaldehyde as a starting material . This compound can be synthesized through the bromination of thiophene-2-carboxaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions .

The brominated thiophene is then subjected to a coupling reaction with piperidine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions . The resulting product is then treated with hydrobromic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, Pd/C catalyst.

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: LAH, NaBH4.

Major Products Formed

    Substitution: Various substituted thiophenes.

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: De-brominated thiophene, reduced thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide is unique due to its combination of a brominated thiophene ring and a piperidine moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the piperidine ring enhances its potential as a pharmacophore in drug design and development .

Properties

CAS No.

915402-14-1

Molecular Formula

C9H13Br2NS

Molecular Weight

327.08 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)piperidine;hydrobromide

InChI

InChI=1S/C9H12BrNS.BrH/c10-9-5-4-8(12-9)7-3-1-2-6-11-7;/h4-5,7,11H,1-3,6H2;1H

InChI Key

REZWOBZALVJCOK-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC=C(S2)Br.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.